Disperse yellow 3
Overview
Description
Disperse Yellow 3, also known as 4-(2-hydroxy-5-methylphenylazo)acetanilide, is a yellow azo dye primarily used in the textile industry. This compound is known for its vibrant yellow color and is used to dye synthetic fibers such as polyester, acetate, and nylon. it is also recognized for its carcinogenic properties .
Mechanism of Action
Target of Action
Disperse Yellow 3, also known as 4-(2-Hydroxy-5-methylphenylazo)acetanilide , is a yellow azo dye primarily used in the textile industry
Mode of Action
It is known that the dye can bind to various substrates, including fabrics and plastics . The binding process is likely facilitated by the azo group (-N=N-) and the hydroxyl group (-OH) present in its structure , which can form bonds with the substrate material.
Biochemical Pathways
This compound is known to undergo degradation by certain species of fungi, such as P. ostreatus This process involves enzymatic reactions that break down the azo bond in the dye, leading to the formation of smaller, less colored molecules
Result of Action
The primary result of this compound’s action is the imparting of color to fabrics and plastics . It is also known to be carcinogenic , indicating that it may have harmful effects at the molecular and cellular levels
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the dye’s stability and efficacy can be affected by temperature, pH, and the presence of other chemicals . Additionally, certain microorganisms in the environment can degrade the dye, potentially reducing its environmental impact .
Biochemical Analysis
Biochemical Properties
It is known that Disperse Yellow 3 is water-insoluble
Dosage Effects in Animal Models
There is limited information available on the effects of this compound at different dosages in animal models. One study found that the toxicity of this compound in mice and rats included death, dose-related pituitary, thyroid, spleen, and kidney lesions, and carcinogenesis in male rats and female mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
Disperse Yellow 3 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-amino-5-methylphenol in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with acetanilide under alkaline conditions to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is typically produced in powder form and requires the use of dispersing agents to maintain its stability and solubility during the dyeing process .
Chemical Reactions Analysis
Types of Reactions
Disperse Yellow 3 undergoes various chemical reactions, including:
Reduction: Under reductive conditions, the azo bond can be cleaved, resulting in the formation of aromatic amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Smaller aromatic compounds such as benzoic acid derivatives.
Reduction Products: Aromatic amines such as 2-amino-5-methylphenol and acetanilide derivatives.
Substitution Products: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
Disperse Yellow 3 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study azo dye degradation and environmental impact.
Biology: Investigated for its effects on microbial degradation and bioremediation processes.
Medicine: Studied for its potential carcinogenic effects and mechanisms of action.
Industry: Widely used in the textile industry for dyeing synthetic fibers.
Comparison with Similar Compounds
Disperse Yellow 3 is part of a larger class of azo dyes, which include compounds such as Disperse Orange 37 and Disperse Red 17. Compared to these dyes, this compound is unique due to its specific molecular structure, which imparts its distinct yellow color and specific dyeing properties .
Similar Compounds
- Disperse Orange 37
- Disperse Red 17
- Disperse Blue 60
- Disperse Yellow 114
This compound stands out due to its specific applications and the unique challenges it presents in terms of environmental and health impacts.
Properties
IUPAC Name |
N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOZAFXVEWKXED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021450, DTXSID80859775 | |
Record name | C.I. Disperse Yellow 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-N-{4-[(2-Hydroxy-5-methylphenyl)diazenyl]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. disperse yellow 3 is a brownish-yellow powder. (NTP, 1992), Brownish-yellow powder; [CAMEO] | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Disperse Yellow 3 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1277 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992), SOL IN ACETONE, ETHANOL & BENZENE | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4096 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
2832-40-8 | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Disperse Yellow 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2832-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI Disperse Yellow 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002832408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-[4-[2-(2-hydroxy-5-methylphenyl)diazenyl]phenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Yellow 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[(2-hydroxy-5-methylphenyl)azo]phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE YELLOW 3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0890872E2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4096 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
514 to 518 °F (NTP, 1992) | |
Record name | C.I. DISPERSE YELLOW 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16135 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What other toxicological effects have been observed with DY3?
A: In mice and rats, DY3 exposure has been linked to death, dose-related lesions in the pituitary, thyroid, spleen, and kidneys, and potential tumor development in the stomach. []
Q2: What are the implications of DY3 being a potential carcinogen?
A: The potential carcinogenicity of DY3 raises concerns about its use in consumer products like textiles. Exposure assessments and risk characterization are crucial to determine safe exposure limits and minimize potential health risks. [, ]
Q3: Can Disperse Yellow 3 cause allergic reactions?
A: Yes, DY3 is a known contact allergen. Clinical data suggest that individuals with sensitivities to dyes may react to DY3. [, , , ]
Q4: Are there other dyes that might cause allergic reactions similar to DY3?
A: Yes, other disperse dyes, particularly azo dyes, have been implicated in allergic contact dermatitis. These include Disperse Red 1, Disperse Orange 3, Disperse Blue 124, and Disperse Blue 106. [, , , , , , , ]
Q5: What are the common symptoms of allergic contact dermatitis caused by DY3?
A: Symptoms can include itching, redness, swelling, and the development of blisters or a rash in the area that came into contact with the dye. [, , , , ]
Q6: How does this compound impact the environment?
A: The release of DY3 through textile industry effluent poses a significant environmental concern. Its presence in water bodies can negatively impact aquatic life and potentially contaminate drinking water sources. [, , ]
Q7: Can this compound be degraded?
A: Yes, research shows that the white rot fungus Phanerochaete chrysosporium can degrade DY3 into carbon dioxide, indicating potential for bioremediation of dye-contaminated environments. [, ]
Q8: What other methods can be used to remove DY3 from wastewater?
A: Various techniques like adsorption, electrocoagulation, and combined systems like GAC-SBR (granular activated carbon - sequencing batch reactor) have shown promise in removing DY3 from wastewater. [, , ]
Q9: Is this compound stable under various conditions?
A: The stability of DY3 can be affected by factors such as pH, temperature, and light exposure. [, , , ]
Q10: Are there strategies to enhance the stability of DY3 in applications?
A: Research suggests that controlling particle size and shape during dye synthesis can influence its stability. Incorporating DY3 into specific formulations and matrices might also enhance its stability under various conditions. []
Q11: How is this compound detected and quantified?
A: Common analytical methods for DY3 detection and quantification include thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). [, , ]
Q12: How does the structure of this compound relate to its properties?
A: The azo group (-N=N-) in DY3's structure is responsible for its color. Modifications to this group or the aromatic rings attached to it can alter its color, stability, and toxicological profile. [, ]
Q13: Have there been studies on modifying the structure of DY3 to reduce its toxicity or allergenicity?
A: While the provided research does not directly explore structural modifications of DY3 for reduced toxicity or allergenicity, understanding the structure-activity relationship is crucial for developing safer alternatives. [, ]
Q14: Are there safer alternatives to this compound?
A: Research into safer, biodegradable dyes with similar colorfastness is ongoing. Exploring natural dyes or dyes with lower toxicity profiles is crucial to reduce reliance on potentially harmful alternatives like DY3. [, ]
Q15: What resources are available for researchers studying this compound?
A: Resources include databases like PubChem, ChemSpider, and the National Library of Medicine's Toxnet for information on chemical properties, toxicology, and environmental fate. Specialized databases like the Contact Allergen Management Program provide data on contact allergens like DY3. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.